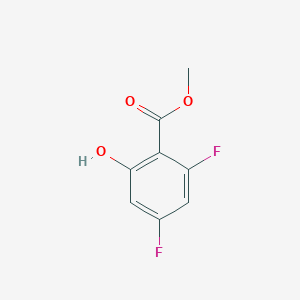

Methyl 2,4-difluoro-6-hydroxybenzoate

Overview

Description

Methyl 2,4-difluoro-6-hydroxybenzoate is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 . It is also known by other names such as 2,4-Difluoro-6-hydroxybenzoic acid methyl ester .

Molecular Structure Analysis

The molecular structure of Methyl 2,4-difluoro-6-hydroxybenzoate consists of a benzene ring substituted with two fluorine atoms, one hydroxyl group, and a methoxy group . The exact spatial arrangement of these substituents can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis

The predicted properties of Methyl 2,4-difluoro-6-hydroxybenzoate include a boiling point of 237.1±40.0 °C, a density of 1.402±0.06 g/cm3, and a pKa of 7.76±0.15 .Scientific Research Applications

Structural and Computational Analysis

One study focused on "Methyl 4-hydroxybenzoate," commonly known as methyl paraben, investigating its crystal structure and intermolecular interactions using X-ray crystallography, Hirshfeld surface analysis, and computational calculations. This research aimed to understand the molecular determinants underlying its pharmaceutical activity, highlighting its extensive hydrogen bonding and theoretical chemical quantum parameters (Sharfalddin et al., 2020).

Chemical Synthesis and Modification

Another study presented a safe and practical difluoromethylation protocol for "Methyl 4-hydroxy-3-iodobenzoate," demonstrating the feasibility of this transformation on a multikilogram scale. This work is crucial for producing compounds with specific fluorination patterns, potentially applicable in the synthesis of pharmaceuticals (Sperry & Sutherland, 2011).

Photodegradation Studies

Research on the photodegradation of parabens, including methylparaben, under UV light, aimed to understand their breakdown in water contaminants. This study provides insights into the environmental impact and degradation pathways of such compounds, which could inform their safe use in products (Gmurek et al., 2015).

Mechanism of Action

Target of Action

Methyl 2,4-difluoro-6-hydroxybenzoate is a chemical compound that primarily targets the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of Methyl 2,4-difluoro-6-hydroxybenzoate involves its interaction with the SM cross-coupling reaction. The compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by Methyl 2,4-difluoro-6-hydroxybenzoate involve the SM cross-coupling reaction. The compound’s interaction with this reaction affects the formation of carbon–carbon bonds, which are crucial in many biochemical processes .

Pharmacokinetics

The compound’s interaction with the sm cross-coupling reaction suggests that it may have significant bioavailability .

Result of Action

The result of the action of Methyl 2,4-difluoro-6-hydroxybenzoate is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of new organic compounds, which can have various molecular and cellular effects.

Action Environment

The action of Methyl 2,4-difluoro-6-hydroxybenzoate can be influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the presence of other chemical compounds, temperature, and pH

Safety and Hazards

Methyl 2,4-difluoro-6-hydroxybenzoate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

methyl 2,4-difluoro-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQNRBLKVLSSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659680 | |

| Record name | Methyl 2,4-difluoro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773874-16-1 | |

| Record name | Methyl 2,4-difluoro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)

![7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1450941.png)

![2,3-Dihydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1450943.png)

![(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1450947.png)

![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1450950.png)